Irbesartan dimer impurity
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Irbesartan dimer impurity is a byproduct formed during the synthesis of Irbesartan, an angiotensin II receptor antagonist used primarily for the treatment of hypertension and diabetic nephropathy. Irbesartan functions by blocking the action of angiotensin II, a hormone that causes blood vessels to constrict, thereby lowering blood pressure. The presence of impurities, including the dimer impurity, is a critical aspect of pharmaceutical quality control to ensure the safety and efficacy of the drug.
Preparation Methods
The synthesis of Irbesartan involves several steps, and impurities can form at various stages. The dimer impurity is typically formed during the condensation and tetrazole formation steps. The synthetic route for Irbesartan includes the following key steps:
Tetrazole Formation: The intermediate is treated with tributyltin azide in xylene, followed by trityl protection and subsequent deprotection.
Industrial production methods focus on optimizing yield and minimizing impurities through controlled reaction conditions and purification steps. The use of high-performance liquid chromatography (HPLC) is common for monitoring and separating impurities .
Chemical Reactions Analysis
Irbesartan dimer impurity can undergo various chemical reactions, including:
Oxidation: The dimer impurity can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the dimer impurity into smaller fragments.
Substitution: The dimer impurity can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Irbesartan dimer impurity is primarily studied in the context of pharmaceutical research to understand its formation, stability, and impact on drug safety. Key applications include:
Chemistry: Research focuses on the synthesis, characterization, and degradation pathways of the impurity.
Biology: Studies investigate the biological activity and potential toxicity of the impurity.
Medicine: Research aims to ensure the safety and efficacy of Irbesartan by controlling impurity levels.
Industry: The impurity profile is crucial for regulatory compliance and quality control in pharmaceutical manufacturing
Mechanism of Action
The mechanism of action of Irbesartan dimer impurity is not well-defined, as it is primarily a byproduct rather than an active pharmaceutical ingredient. understanding its formation and degradation pathways is essential for ensuring the purity and safety of Irbesartan. The impurity may interact with molecular targets and pathways involved in the synthesis and stability of the drug .
Comparison with Similar Compounds
Irbesartan dimer impurity can be compared with impurities found in other angiotensin II receptor antagonists, such as:
Losartan: Similar impurities can form during the synthesis of Losartan, another angiotensin II receptor antagonist.
Valsartan: Valsartan synthesis also involves the formation of related impurities.
Candesartan: Impurities in Candesartan share structural similarities with those in Irbesartan.
The uniqueness of this compound lies in its specific formation pathway and structural characteristics, which differ from those of impurities in other sartans.
Properties
CAS No. |
1346598-52-4 |
---|---|
Molecular Formula |
C39H38N10O |
Molecular Weight |
662.8 g/mol |
IUPAC Name |
3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-2-[1-[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]pentan-2-yl]-1,3-diazaspiro[4.4]non-1-en-4-one |
InChI |
InChI=1S/C39H38N10O/c1-2-9-30(24-26-14-18-28(19-15-26)31-10-3-5-12-33(31)35-41-45-46-42-35)37-40-39(22-7-8-23-39)38(50)49(37)25-27-16-20-29(21-17-27)32-11-4-6-13-34(32)36-43-47-48-44-36/h3-6,10-21,30H,2,7-9,22-25H2,1H3,(H,41,42,45,46)(H,43,44,47,48) |
InChI Key |
WRDCNWPENKTBFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C4=NC5(CCCC5)C(=O)N4CC6=CC=C(C=C6)C7=CC=CC=C7C8=NNN=N8 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
4’-[2-[1-[(2’-tetrazoylbiphen-4-yl)methyl]-4-oxo-1,3-diazaspiro[4,4]non-2-en-2-yl]pentyl]biphenyl-2-tetrazole; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.